molecular formula C25H26ClNO6S B11147914 8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate

8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate

Cat. No.: B11147914
M. Wt: 504.0 g/mol
InChI Key: GXIJZJQOZZDXLV-UHFFFAOYSA-N
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Description

8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate is a complex organic compound with a unique structure that combines a chromen backbone with a sulfonyl amino hexanoate side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate typically involves multiple steps. One common method starts with the preparation of the chromen backbone, followed by the introduction of the chloro and oxo groups. The sulfonyl amino hexanoate side chain is then attached through a series of reactions involving sulfonylation and amination.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate apart is its specific combination of functional groups and structural features, which confer unique chemical and biological properties

Properties

Molecular Formula

C25H26ClNO6S

Molecular Weight

504.0 g/mol

IUPAC Name

(8-chloro-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 6-[(4-methylphenyl)sulfonylamino]hexanoate

InChI

InChI=1S/C25H26ClNO6S/c1-16-9-11-17(12-10-16)34(30,31)27-13-4-2-3-8-24(28)32-23-15-22-20(14-21(23)26)18-6-5-7-19(18)25(29)33-22/h9-12,14-15,27H,2-8,13H2,1H3

InChI Key

GXIJZJQOZZDXLV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCCCCC(=O)OC2=C(C=C3C4=C(CCC4)C(=O)OC3=C2)Cl

Origin of Product

United States

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